

Ampk-IN-3 Specificity Profile: A Comparative Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of **Ampk-IN-3**'s kinase specificity, supported by experimental data and protocols.

Ampk-IN-3 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Understanding its specificity is crucial for its application in research and potential therapeutic development. This guide summarizes the available data on **Ampk-IN-3**'s activity against its primary targets and potential off-targets, and provides detailed methodologies for assessing its inhibitory profile.

Kinase Specificity Profile of Ampk-IN-3

The inhibitory activity of **Ampk-IN-3** has been quantified against several kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values and percentage of inhibition data available from biochemical assays.



Kinase Target	IC50 (nM)	Percent Inhibition @ 100 nM
Primary Targets		
AMPK (α2)	60.7[1][2]	64%[1]
ΑΜΡΚ (α1)	107[1][2]	29%[1]
Off-Targets		
KDR (VEGFR2)	3820[1][2]	Not Reported
FLT1 (VEGFR1)	Not Reported	43%[1]
JAK1 (JH2 pseudokinase domain)	Not Reported	41%[1]

Data sourced from in vitro biochemical assays.[1][2][3]

Experimental Methodologies

The data presented in this guide was generated using established biochemical and cell-based assays. Below are detailed protocols typical for determining kinase inhibitor specificity.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the activity of a purified kinase enzyme. The data for **Ampk-IN-3** was generated using a TR-FRET assay format.[3][4]

Principle: The assay is based on the detection of a phosphorylated substrate by a specific antibody. The kinase, substrate, ATP, and the test compound (**Ampk-IN-3**) are incubated together. A europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled tracer (acceptor) are then added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol:



· Reagent Preparation:

- Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- Dilute the purified kinase (e.g., AMPK $\alpha 1/\beta 1/\gamma 1$ or $\alpha 2/\beta 1/\gamma 1$) to the desired concentration in kinase buffer.
- Prepare a solution of the substrate peptide and ATP in kinase buffer.
- Prepare serial dilutions of Ampk-IN-3 in DMSO, followed by a final dilution in kinase buffer.

Assay Procedure:

- Add the diluted Ampk-IN-3 or DMSO (vehicle control) to the wells of a microplate.
- Add the diluted kinase to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
- Initiate the kinase reaction by adding the substrate/ATP mixture.
- Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
- Stop the reaction by adding a detection solution containing EDTA, a europium-labeled anti-phospho-substrate antibody, and a fluorescent tracer.
- Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

Data Acquisition and Analysis:

- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Calculate the TR-FRET ratio (acceptor emission / donor emission).
- Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.



• Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement Assay (p-ACC Western Blot)

To confirm that an inhibitor engages its target within a cellular context, the phosphorylation status of a known downstream substrate can be assessed. For AMPK, a key substrate is Acetyl-CoA Carboxylase (ACC). Inhibition of AMPK leads to a decrease in the phosphorylation of ACC at Serine 79 (p-ACC).[1][3]

Protocol:

- Cell Culture and Treatment:
 - Culture a suitable cell line (e.g., K562 myeloid leukemia cells) in appropriate media.[3]
 - Seed the cells in multi-well plates and allow them to adhere or stabilize.
 - Treat the cells with various concentrations of Ampk-IN-3 or DMSO (vehicle control) for a specified duration (e.g., 2 hours).[1]
- · Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation and collect the supernatant.
 - Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE on a polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.

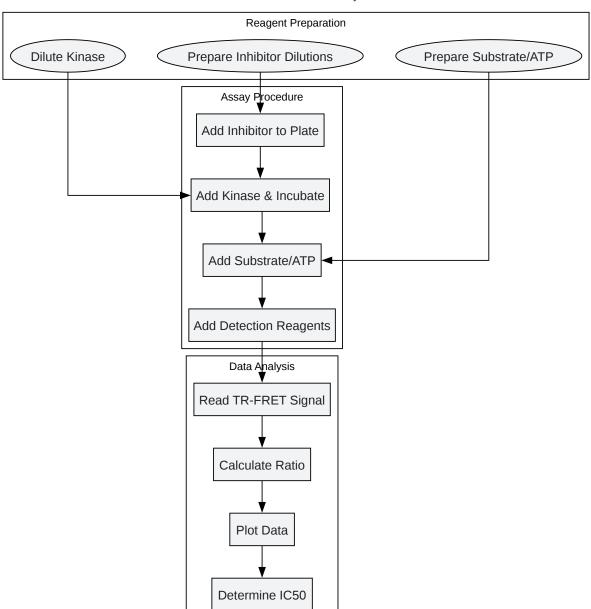


- Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for p-ACC (Ser79) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ACC or a housekeeping protein (e.g., GAPDH or β-actin).
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the p-ACC signal to the total ACC or housekeeping protein signal.
 - Compare the normalized p-ACC levels in the Ampk-IN-3-treated samples to the vehicle control.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental processes and the biological context, the following diagrams are provided.





Biochemical Kinase Inhibition Assay Workflow

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Caption: Workflow for TR-FRET based kinase inhibition assay.



Caption: Simplified AMPK signaling pathway showing the point of inhibition by Ampk-IN-3.

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